molecular formula C34H28N2O4 B1624410 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione CAS No. 243670-16-8

2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione

Cat. No. B1624410
M. Wt: 528.6 g/mol
InChI Key: GLYICBWZRQDSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione (BAPPD) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in chemical synthesis and scientific research. BAPPD is a versatile compound that can be used as a starting material in chemical synthesis, as a substrate for biochemical and physiological studies, and as an inhibitor of certain enzymes.

Scientific Research Applications

2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been used as a substrate in a variety of scientific research applications. It has been used to study the structure and function of enzymes, including cytochrome P450, as well as to investigate the mechanism of action of drugs and other compounds. 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has also been used as an inhibitor of certain enzymes, such as cytochrome P450, and as a fluorescent probe for studying the structure and dynamics of proteins.

Mechanism Of Action

The mechanism of action of 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is not fully understood. However, it is believed to interact with enzymes through a covalent bond, forming a stable adduct with the enzyme. This adduct is then able to inhibit the enzyme's activity. 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is also thought to interact with proteins through hydrogen bonding, which may be involved in its fluorescent properties.

Biochemical And Physiological Effects

2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione can inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to interact with proteins, potentially affecting their structure and dynamics. In vivo studies have demonstrated that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione can reduce inflammation and improve wound healing in mice.

Advantages And Limitations For Lab Experiments

2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a substrate or inhibitor in biochemical and physiological studies. It is also relatively easy to synthesize and is relatively stable in solution. However, it is important to note that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is a potentially toxic compound and should be handled with care.

Future Directions

The potential future directions for the use of 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione in scientific research are numerous. It could be used to further study the structure and function of enzymes, as well as the mechanism of action of drugs and other compounds. It could also be used to study the structure and dynamics of proteins, as well as to develop new inhibitors of enzymes. Additionally, 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione could be used to study the biochemical and physiological effects of compounds in vivo, as well as to develop new therapeutic agents.

properties

IUPAC Name

6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYICBWZRQDSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440942
Record name NIR-628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione

CAS RN

243670-16-8
Record name NIR-628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIR-628
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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